[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine CAS number lookup
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine CAS number lookup
An In-Depth Technical Guide to [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, a fluorinated building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on providing actionable insights for professionals in the field.
Chemical Identity and Physicochemical Properties
CAS Number: 926251-50-5[1]
Molecular Formula: C₉H₁₁F₂NO₂
Molecular Weight: 203.19 g/mol
Chemical Structure:
Caption: 2D structure of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine.
The incorporation of a difluoromethoxy (OCF₂H) group is a strategic choice in medicinal chemistry.[2] This moiety can significantly alter the physicochemical properties of a parent compound, influencing its lipophilicity, metabolic stability, and receptor binding affinity.[3] The difluoromethoxy group is a bioisostere for other functional groups and can fine-tune the electronic properties of the aromatic ring.[3][4]
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| XlogP | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis Pathway
The synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine typically starts from commercially available vanillin (4-hydroxy-3-methoxybenzaldehyde). A common synthetic route involves the difluoromethylation of the hydroxyl group, followed by reductive amination of the aldehyde.
Workflow 1: Synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Caption: A general synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde[5]
This protocol is adapted from a known procedure for the synthesis of a key intermediate.
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Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in a suitable solvent such as DMF, add a base (e.g., cesium carbonate) and sodium 2-chloro-2,2-difluoroacetate.
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Heating: Heat the reaction mixture at a controlled temperature (e.g., 100°C) for several hours.
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Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Workup: After the reaction is complete, cool the mixture and acidify it with an acid like hydrochloric acid.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development
The unique properties conferred by the difluoromethoxy group make [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine a valuable building block in drug discovery.
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Fine-Tuning Physicochemical Properties: The incorporation of fluorinated functional groups like difluoromethoxy is a widely used strategy to optimize the properties of drug candidates.[2]
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Dopamine Receptor Ligands: Structurally related compounds have shown activity as dopamine receptor antagonists.[5] The specific substitution pattern of the title compound makes it an interesting candidate for exploring structure-activity relationships (SAR) in this area.
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Bioisosteric Replacement: The difluoromethoxy group can serve as a bioisostere for other groups, such as a hydroxyl or methoxy group, to improve metabolic stability and pharmacokinetic profiles.[3]
Analytical Methodologies
The analysis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine and its potential metabolites can be achieved using modern analytical techniques.
Workflow 2: Analytical Workflow for Compound Characterization
Caption: A typical analytical workflow for the compound.
Protocol: LC-MS/MS Analysis
A highly sensitive and specific method for the quantification of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine in biological matrices can be developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
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Sample Preparation: Extract the analyte from the matrix using solid-phase extraction (SPE) or liquid-liquid extraction.[8]
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Chromatographic Separation: Use a suitable reversed-phase HPLC column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., methanol or acetonitrile).[6]
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Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7] The precursor ion would be the protonated molecule [M+H]⁺, and characteristic product ions would be monitored.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[10]
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Handling: Avoid contact with skin and eyes.[11] Avoid inhalation of dust or vapors.[12] Wash hands thoroughly after handling.[11]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
Conclusion
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine is a valuable and versatile building block for drug discovery and development. Its unique combination of a difluoromethoxy group and a primary amine on a substituted phenyl ring offers medicinal chemists a tool to modulate the physicochemical and pharmacological properties of lead compounds. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to effectively utilize this compound in their research endeavors.
References
- Covetrus North America. (2018, May 17).
- Fisher Scientific. (2009, July 22).
- Synquest Labs. 3-(Difluoromethoxy)phenol.
- Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- PMC.
- Eurofins. (2023, December 10). Analytical Method Summaries.
- BLD Pharm. 1106917-71-8|(3-(Difluoromethoxy)phenyl)methanamine hydrochloride.
- PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- PubChem. 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide.
- MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
- BOC Sciences. CAS 112058-89-6 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine.
- Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- ChemicalBook. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.
- MDPI. (2025, July 18).
- ScienceDirect. (2026, January 7).
- MilliporeSigma.
- Cayman Chemical. 3,4-DMA-NBOMe (hydrochloride).
- Echemi. (2019, July 15). 2-(2,4-Difluorophenoxy)
- CAS Common Chemistry. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
- ChemRxiv. (2025, March 12). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- PubChemLite. (4-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride.
- OPUS. (2025, August 28). Analytical Methods.
- PubMed. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter.
Sources
- 1. 1106917-71-8|(3-(Difluoromethoxy)phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
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![Chemical structure of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine](https://i.imgur.com/example.png)
